(S)-2-Hydroxy-4-methylpentanoic acid (S)-2-Hydroxy-4-methylpentanoic acid (S)-2-hydroxy-4-methylpentanoic acid is the (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Derived from the metabolism of the branched-chain amino acids, it belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites. It is a 2-hydroxy-4-methylvaleric acid and a (2S)-2-hydroxy monocarboxylic acid. It is an enantiomer of a (R)-2-hydroxy-4-methylpentanoic acid.
Hydroxy-isocaproic acid, also known as L-2-hydroxyisocaproate or (S)-leucic acid, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. Hydroxy-isocaproic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Hydroxy-isocaproic acid has been detected in multiple biofluids, such as urine, feces, and saliva. Within the cell, hydroxy-isocaproic acid is primarily located in the cytoplasm and adiposome. Hydroxy-isocaproic acid has been linked to the inborn metabolic disorders including maple syrup urine disease.
Brand Name: Vulcanchem
CAS No.: 13748-90-8
VCID: VC0532835
InChI: InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
SMILES: CC(C)CC(C(=O)O)O
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

(S)-2-Hydroxy-4-methylpentanoic acid

CAS No.: 13748-90-8

Inhibitors

VCID: VC0532835

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(S)-2-Hydroxy-4-methylpentanoic acid - 13748-90-8

CAS No. 13748-90-8
Product Name (S)-2-Hydroxy-4-methylpentanoic acid
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name (2S)-2-hydroxy-4-methylpentanoic acid
Standard InChI InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
Standard InChIKey LVRFTAZAXQPQHI-YFKPBYRVSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)O
SMILES CC(C)CC(C(=O)O)O
Canonical SMILES CC(C)CC(C(=O)O)O
Appearance Solid powder
Melting Point 78-80°C
Physical Description Solid
Description (S)-2-hydroxy-4-methylpentanoic acid is the (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Derived from the metabolism of the branched-chain amino acids, it belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites. It is a 2-hydroxy-4-methylvaleric acid and a (2S)-2-hydroxy monocarboxylic acid. It is an enantiomer of a (R)-2-hydroxy-4-methylpentanoic acid.
Hydroxy-isocaproic acid, also known as L-2-hydroxyisocaproate or (S)-leucic acid, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. Hydroxy-isocaproic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Hydroxy-isocaproic acid has been detected in multiple biofluids, such as urine, feces, and saliva. Within the cell, hydroxy-isocaproic acid is primarily located in the cytoplasm and adiposome. Hydroxy-isocaproic acid has been linked to the inborn metabolic disorders including maple syrup urine disease.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Leucic acid, L-; EINECS 237-329-6;
Reference 1: Lee HS, Phat C, Choi SU, Lee C. Synergistic effect of a novel cyclic pentadepsipeptide, neoN-methylsansalvamide, and paclitaxel on human multidrug resistance cancer cell lines. Anticancer Drugs. 2013 Jun;24(5):455-60. doi: 10.1097/CAD.0b013e32835f060d. PubMed PMID: 23411682.
2: Lee HS, Lee C. Structural analysis of a new cytotoxic demethylated analogue of neo-N-methylsansalvamide with a different peptide sequence produced by Fusarium solani isolated from potato. J Agric Food Chem. 2012 May 2;60(17):4342-7. doi: 10.1021/jf205217v. Epub 2012 Apr 18. PubMed PMID: 22502643.
3: Chiou AJ, Ong GT, Wang KT, Chiou SH, Wu SH. Conformational study of two linear hexapeptides by two-dimensional NMR and computer-simulated modeling: implication for peptide cyclization in solution. Biochem Biophys Res Commun. 1996 Feb 15;219(2):572-9. PubMed PMID: 8605029.
4: Otsuka H, Floss HG. Steric course of the rhodium-catalyzed decarbonylation of chiral 4-methyl-[1-3H,2-2H1]pentanal. Z Naturforsch C. 1987 Apr;42(4):449-54. PubMed PMID: 2955591.
PubChem Compound 83697
Last Modified Nov 11 2021
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